![molecular formula C16H22N4O3 B5503727 N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)
N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea often involves multi-step organic reactions, starting from basic building blocks such as aryl piperazines and isocyanates. For instance, N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas are synthesized from aryl-4-piperazinyl derivatives through reactions involving carbonyl activation and subsequent urea formation (Bosc & Jarry, 1999). These steps may involve intermediates such as oxazolidinones or iminooxazolidines, highlighting the complexity and versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives, including this compound, is characterized by spectroscopic and crystallographic methods. NMR and IR spectroscopy provide insights into the molecular conformation, showing the presence of fast inter-conversion of the piperazine ring and indicating amino–imino tautomerism in some cases (Iriepa & Bellanato, 2013). Crystallographic evidence further reveals polymorphism in related compounds, offering a detailed view of their solid-state structure (Bosc, Jarry, Leger, & Carpy, 1996).
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Synthesis and Evaluation for Antiallergic and Analgesic Activities : Compounds synthesized from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines were evaluated for antiallergic and analgesic activities. This demonstrates the utility of piperazine derivatives in developing potential therapeutics for allergy and pain management J. Bosc & C. Jarry, 1998-1999.
Antiviral and Antimicrobial Applications : Unsymmetrical substituted piperazine derivatives, including those with N-urea or N,N'-bis-urea motifs, have shown interesting antiviral properties. Such findings underscore the role of piperazine cores in the development of new therapeutic agents against viral infections A. El‐Faham et al., 2008.
Carbon Dioxide Absorption Applications : Research into aqueous solutions of piperazine/methyldiethanolamine has provided insights into the enhanced absorption rates of carbon dioxide, highlighting the environmental and industrial significance of such chemical compounds in mitigating CO2 emissions S. Bishnoi & G. Rochelle, 2002.
Biological Activity and Chemical Synthesis
- Chemical Synthesis for Biological Evaluation : The synthesis of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides demonstrates the methodological advancements in creating compounds for biological interest, including antiviral and antimicrobial activities R. C. Krishna Reddy et al., 2013.
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea” could be a potential candidate for future research in drug discovery.
Propriétés
IUPAC Name |
[3-methyl-1-oxo-1-(3-oxo-4-phenylpiperazin-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11(2)14(18-16(17)23)15(22)19-8-9-20(13(21)10-19)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H3,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBUJTNBEYCKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
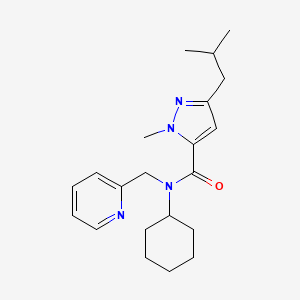

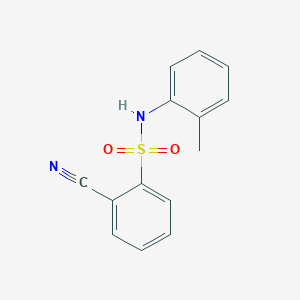
![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)
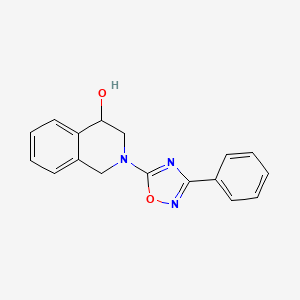
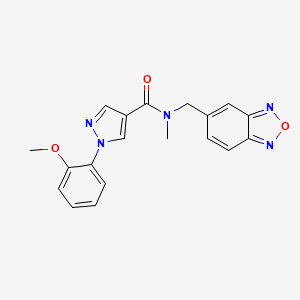
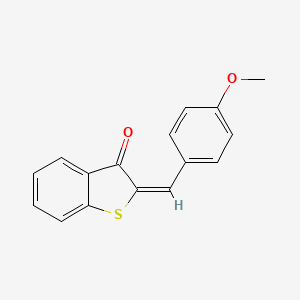
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)


![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)
![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)